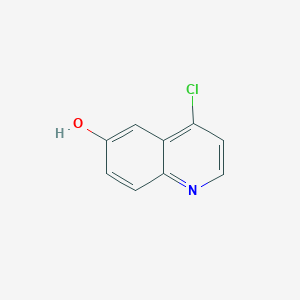

4-Chloro-6-hydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNPFPJBKLAQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593726 | |

| Record name | 4-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148018-29-5 | |

| Record name | 4-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 6 Hydroxyquinoline and Its Analogs

Established Synthetic Routes and Reaction Conditions

Established synthetic strategies for 4-chloro-6-hydroxyquinoline and its analogs can be broadly categorized into two main approaches: the chlorination of 4-hydroxyquinoline (B1666331) precursors and cyclization reactions to form the fundamental quinoline (B57606) ring structure.

Chlorination of 4-Hydroxyquinoline Precursors

The direct chlorination of a 6-hydroxy-4-quinolinone (a tautomer of 4,6-dihydroxyquinoline) is a common and effective method for the synthesis of this compound. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride being a prominent example.

Thionyl chloride (SOCl₂) is a widely employed reagent for the conversion of hydroxyl groups to chloro groups. In the context of 4-hydroxyquinoline derivatives, it effectively replaces the hydroxyl group at the 4-position with a chlorine atom. The reaction of 4-hydroxy-2-quinolones with thionyl chloride has been reported to yield various products, including 3-chloro-4-hydroxyquinolin-2-ones, indicating the reactivity of the quinoline nucleus with this reagent. researchgate.net While direct studies on 6-hydroxy-4-quinolinone are less common in the provided results, the principle of converting a 4-hydroxyquinoline to a 4-chloroquinoline (B167314) using reagents like phosphorus oxychloride is a well-established transformation in quinoline chemistry. chemicalbook.com For instance, 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride to yield 4,7-dichloroquinoline. chemicalbook.com This suggests a similar reactivity for the 6-hydroxy analogue. The reaction mechanism generally involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

The reaction conditions for thionyl chloride-mediated chlorination can influence the outcome. For example, the reaction of hydroxymethylanthraquinones with thionyl chloride is dependent on the reaction temperature, with different products being formed at lower and higher temperatures. researchgate.net

Beyond thionyl chloride, other chlorinating agents have been investigated for the synthesis of chloroquinolines. Phosphorus oxychloride (POCl₃) is another common reagent used for this type of transformation. chemicalbook.combeilstein-journals.org The synthesis of 4-chloro-6,7-dimethoxyquinoline, for example, is achieved by chlorinating 4-hydroxy-6,7-dimethoxyquinoline with phosphorus oxychloride. google.com

Other alternatives to traditional chlorinating agents are being explored to develop greener and more efficient processes. nih.gov While not directly applied to 4-hydroxyquinoline in the provided search results, research into alternative dechlorination agents for wastewater treatment highlights a range of chemicals with varying reactivity towards chlorine, which could potentially be adapted for chlorination reactions under different conditions. nih.govresearchgate.net These include agents like ascorbic acid, iron, and thiosulfate. nih.govresearchgate.net Additionally, the direct chlorination of 8-hydroxy-quinoline using a solution of chlorine in chloroform (B151607) in the presence of iodine has been shown to produce 5,7-dichloro-8-hydroxy-quinoline in high yields. google.com This method could potentially be adapted for the selective chlorination of 6-hydroxyquinoline (B46185) derivatives.

Reductive Cyclization Approaches

Reductive cyclization serves as a powerful strategy for the synthesis of the quinoline core. One notable approach involves the reductive cyclization of 2'-nitrochalcones. While historically carried out using pressurized carbon monoxide with ruthenium or palladium catalysts, recent advancements have introduced the use of formic acid and acetic anhydride as a surrogate for CO. This modification allows the reaction to be performed in standard laboratory glassware, obviating the need for high-pressure equipment. This method has proven effective for synthesizing 4-quinolones, which can be precursors to this compound. The reaction proceeds through the selective reduction of the nitro group, followed by cyclization. nih.gov

Another reductive cyclization pathway begins with 2-nitro-4,5-dimethoxy acetophenone. This starting material undergoes condensation followed by a hydrogenation reaction. The subsequent reduction and intramolecular cyclization yield a 4-hydroxyquinoline derivative. google.com This intermediate can then be subjected to chlorination to afford the desired 4-chloroquinoline structure. These methods highlight the versatility of reductive cyclization in constructing the fundamental quinoline scaffold from readily available starting materials.

Modern Synthetic Enhancements and Methodological Considerations

Recent advancements in synthetic organic chemistry have led to significant improvements in the synthesis of quinoline derivatives, focusing on increased efficiency, sustainability, and the introduction of novel catalytic systems.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govrsc.org This technology has been successfully applied to the synthesis of various quinoline derivatives. For instance, the synthesis of 7-chloro-4-phenoxyquinolines has been achieved with good to excellent yields in short reaction times using microwave irradiation in the presence of an ionic liquid, [bmim][PF6], as a green solvent. nih.gov The Friedländer synthesis of quinolines, a condensation reaction between a 2-aminoaryl ketone and an α-methylene carbonyl compound, has also been effectively conducted under microwave conditions using a reusable solid acid catalyst. mdpi.com These examples underscore the potential of microwave-assisted synthesis to enhance the efficiency and environmental friendliness of synthetic routes to this compound and its analogs. mdpi.comresearchgate.net

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the quinoline ring is no exception. Palladium and copper catalysts, in particular, have been extensively utilized for their efficiency and broad functional group tolerance. researchgate.netnih.gov

Palladium Catalysts:

Palladium-catalyzed reactions offer a versatile means of synthesizing quinolines under mild conditions. nih.govrsc.orgscispace.comrsc.org One such method involves the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives and tolerates a range of electron-withdrawing groups. mdpi.comrsc.orgscispace.comnih.gov This process typically involves the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with an aniline (B41778) and subsequent cyclization and aromatization. scispace.com

| Catalyst | Reactants | Key Features | Reference |

| Pd(OAc)2 | Aryl allyl alcohols, Anilines | Additive-free, Tolerates electron-withdrawing groups | rsc.orgscispace.com |

| Pd(0) complexes | Cyclopropane derivatives | C-H bond functionalization, In situ ring-opening | rsc.org |

Copper Catalysts:

Copper-catalyzed reactions have also proven to be highly effective for both the formation of the quinoline ring and its subsequent functionalization. acs.orgijstr.org An efficient synthesis of C4-functionalized quinolines has been developed through a copper-catalyzed tandem annulation of alkynyl imines with diazo compounds. This method proceeds under mild conditions with high efficiency and broad functional group tolerance. acs.orgorganic-chemistry.org Furthermore, copper catalysts have been employed for the regioselective halogenation of quinolines, allowing for the direct introduction of halogen atoms at specific positions on the quinoline core. researchgate.net

| Catalyst | Reactants | Key Features | Reference |

| CuI | Alkynyl imines, Diazo compounds | Tandem annulation, Mild conditions, C4-functionalization | acs.orgorganic-chemistry.org |

| Cu(OAc)2 | 2-aminobenzylalcohols, Ketones | Dehydrogenative coupling, Aerial conditions | ijstr.org |

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. mdpi.comjddhs.comnih.gov This includes the use of greener solvents, reusable catalysts, and biocatalytic methods. researchgate.netjddhs.com

A key step in the synthesis of this compound is the introduction of the chlorine atom. Traditional chemical halogenation methods often employ harsh and toxic reagents. Enzymatic halogenation presents a green alternative, offering high selectivity under mild reaction conditions. mdpi.com Flavin-dependent halogenases (FDHs) are a class of enzymes capable of performing regioselective halogenation of aromatic compounds. nih.gov

The fungal halogenase Rdc2 has been identified as a promising biocatalyst for this purpose. nih.gov Studies have shown that Rdc2 can catalyze the specific chlorination of hydroxyquinolines. researchgate.net For instance, it has been demonstrated to halogenate 6-hydroxyisoquinoline at the position ortho to the hydroxyl group. nih.govfao.org This enzymatic approach provides a "green" method for the synthesis of chlorohydroxyquinolines, avoiding the use of hazardous chemical reagents. researchgate.net The reaction mechanism involves the generation of a hypohalous acid species by the enzyme, which then performs an electrophilic aromatic substitution on the substrate. nih.gov

| Enzyme | Substrate(s) | Product(s) | Key Features | Reference |

| Rdc2 | 6-hydroxyquinoline | 5-chloro-6-hydroxyquinoline | Specific chlorination, "Green" method | researchgate.net |

| Rdc2 | 6-hydroxyisoquinoline | Chloro-6-hydroxyisoquinoline | Halogenation ortho to the hydroxyl group | nih.govfao.org |

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the optimization of reaction conditions to ensure cost-effectiveness, safety, and high yield. For the synthesis of 4-chloro-6,7-dimethoxyquinoline, a related analog, a multi-step process has been outlined that is suitable for amplified preparation. google.com This route involves nitration, condensation, reductive cyclization, and finally, chlorination. Each step is optimized for industrial application. For the crucial chlorination step, where the 4-hydroxy group is converted to a 4-chloro group, various chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or thionyl chloride can be used. google.com The reaction conditions, including solvent, temperature, and molar ratios of reactants, are carefully controlled to maximize the yield and purity of the final product. google.com The use of nanocatalysts is also being explored to improve the efficiency and recyclability of catalysts in quinoline synthesis, which is a key consideration for sustainable industrial processes. acs.orgnih.gov

Optimization of Industrial Production Methods

Continuous Flow Reactors and Advanced Purification Techniques

The synthesis of quinoline derivatives, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processes, such as enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of analogous compounds like hydroxychloroquine (B89500), a combination of packed bed reactors and continuous stirred-tank reactors (CSTRs) has been effectively employed. nih.govmdpi.com This approach allows for the direct conversion of starting materials to the desired product in a streamlined and efficient manner. nih.govmdpi.com

In a potential continuous flow setup for this compound, reactants would be continuously fed through a series of interconnected reactors, where precise control over reaction parameters such as temperature, pressure, and residence time can be maintained. sigmaaldrich.com This level of control can lead to higher yields and purity of the final product.

Following the synthesis, advanced purification techniques are essential to isolate this compound of high purity. Common methods for purifying quinoline derivatives include silica gel flash chromatography and recrystallization. mdpi.com For instance, in the synthesis of a related compound, 4-chloro-6,7-dimethoxyquinoline, the crude product is purified by recrystallization from a mixed solvent system of ethanol (B145695) and ethyl acetate. google.com Vacuum distillation is another technique that can be employed for the purification of liquid quinoline analogs.

Scalability Challenges in Preclinical Synthesis

The transition from laboratory-scale synthesis to preclinical production of this compound and its analogs presents several scalability challenges. While continuous flow synthesis offers a more straightforward path to scaling up production compared to batch methods, certain obstacles must be addressed.

One of the primary challenges in flow chemistry is the handling of solids, as the precipitation of intermediates or byproducts can lead to reactor clogging. google.com Careful selection of solvents to ensure all components remain in solution throughout the reaction is therefore crucial. The kinetics of the reaction also play a significant role; very slow reactions may require impractically long residence times or large reactor volumes, diminishing the throughput advantages of flow chemistry.

Characterization Techniques for Synthetic Validation

The definitive confirmation of the chemical structure and purity of synthesized this compound is achieved through a combination of powerful analytical techniques.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of this compound. This technique provides the exact mass of the molecule with a high degree of accuracy, which allows for the unambiguous determination of its elemental composition. For the molecular formula C₉H₆ClNO, the expected monoisotopic mass is 179.0138 g/mol . guidechem.com HRMS can confirm this mass, thereby validating the successful synthesis of the target compound. This level of precision is crucial to differentiate the target compound from other molecules with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, e.g., HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of this compound.

¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the quinoline ring system are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons provide valuable information about their relative positions on the quinoline ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. A theoretical study on quinoline derivatives suggests that carbons attached to electronegative atoms like nitrogen, oxygen, and chlorine will exhibit higher chemical shifts. sigmaaldrich.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.57 (d, J = 5.1 Hz) | - |

| 3 | 7.40 (d, J = 4.8 Hz) | - |

| 5 | 7.37 (s) | - |

| 8 | 7.32 (s) | - |

| OCH₃ | 4.04 (s), 4.03 (s) | - |

Note: The provided NMR data is for 4-Chloro-6,7-dimethoxyquinoline and serves as an illustrative example of the types of signals expected for a substituted 4-chloroquinoline. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula C₉H₆ClNO. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 60.19 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.37 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.74 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.80 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.91 |

| Total | 179.606 | 100.00 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

Key expected absorption bands for this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic): Sharp peaks usually appearing just above 3000 cm⁻¹.

C=C and C=N stretches (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the quinoline ring system.

C-O stretch: An absorption band in the 1000-1300 cm⁻¹ region.

C-Cl stretch: A band typically found in the fingerprint region, below 800 cm⁻¹.

The presence and positions of these absorption bands in the IR spectrum provide confirmatory evidence for the presence of the key functional groups in the synthesized this compound molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For quinoline derivatives, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering critical insights into its electronic and steric properties. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice and influence the material's bulk properties.

Detailed crystallographic studies on this compound are not extensively documented in the available literature; however, analysis of closely related analogs provides a robust framework for understanding its likely solid-state characteristics. A pertinent example is 4-Chloro-6,7-dimethoxyquinoline, whose crystal structure has been thoroughly characterized.

The single-crystal X-ray analysis of 4-Chloro-6,7-dimethoxyquinoline reveals that the molecule is nearly planar. researchgate.net The quinoline ring system itself shows minimal deviation, and the carbon atoms of the methoxy groups are only slightly displaced from this plane. researchgate.net The crystal system is monoclinic, belonging to the P21/c space group. nih.gov An interesting feature of its intramolecular geometry is a C—H⋯Cl interaction, which forms a five-membered ring motif known as an S(5) ring. researchgate.net

Table 1: Crystallographic Data for 4-Chloro-6,7-dimethoxyquinoline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight (g/mol) | 223.65 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.5530 (17) |

| b (Å) | 4.6499 (7) |

| c (Å) | 18.274 (3) |

| β (°) | 105.786 (2) |

| Volume (ų) | 1026.4 (3) |

| Z | 4 |

The solid-state structures of other substituted quinoline analogs are heavily influenced by the nature and position of their functional groups, which dictate the types of intermolecular forces at play. For instance, the presence of hydroxyl and nitro groups in 2-styryl-8-hydroxy quinolines and 2-styryl-8-nitro quinolines, respectively, leads to different molecular geometries and packing arrangements. nih.gov The 8-hydroxy derivatives tend to adopt a non-planar, twisted geometry, whereas the 8-nitro analogs are more planar. nih.gov

These substituent-controlled variations give rise to diverse and fascinating supramolecular architectures. nih.gov Hydrogen bonding is a dominant force in analogs possessing hydroxyl or amino groups. In the crystal structures of certain 4-hydroxyquinoline derivatives, strong O–H···O or N–H···O hydrogen bonds connect molecules into one-dimensional linear polymers or two-dimensional networks. bohrium.com In the case of an 8-hydroxyquinoline (B1678124) polymorph, molecules form centrosymmetric dimers through two O–H···N hydrogen bonds. nih.gov

Table 2: Supramolecular Interactions in Various Quinoline Analogs

| Quinoline Analog Type | Dominant Intermolecular Interactions | Resulting Supramolecular Structure |

|---|---|---|

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Strong O–H···O hydrogen bonds, π–π interactions | 1D-linear polymer bohrium.com |

| (E)-4-(2-Benzylidene-hydrazineyl)quinolin-2(1H)-one | Strong N–H···O hydrogen bonds, π–π interactions | 2D-network bohrium.com |

| 2-Styryl-8-hydroxy quinolines | O–H···O, C–H···O hydrogen bonds | Zig-zag 1D chains nih.gov |

| 8-Hydroxyquinoline | Bifurcated O–H···N hydrogen bonds, π–π stacking | Centrosymmetric dimers nih.gov |

| Generic Phenyl/Naphthyl Quinolines | Face-to-face π–π stacking | Co-planar stacks scielo.br |

The elucidation of these solid-state structures via X-ray crystallography is crucial for structure-property relationship studies, guiding the design of new this compound analogs with tailored properties for various applications in materials science and medicinal chemistry.

Chemical Reactivity and Functionalization of 4 Chloro 6 Hydroxyquinoline

Reactivity Profiles of Constituent Functional Groups

The distinct electronic properties of the quinoline (B57606) ring system influence the reactivity of its substituents. The electron-withdrawing nature of the heterocyclic nitrogen atom significantly activates the chlorine atom at the 4-position for nucleophilic attack, while the phenolic hydroxyl group at the 6-position exhibits typical reactivity for aromatic alcohols.

Hydroxyl Group Transformations

The hydroxyl group at the 6-position of the quinoline core behaves as a typical phenol, allowing for various transformations such as O-alkylation and O-acylation. These reactions are fundamental for installing protecting groups or for modifying the molecule's solubility and electronic properties.

A particularly strategic transformation is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (p-toluenesulfonate). This is often achieved by reacting the hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base. The resulting tosyloxy group is an excellent leaving group, but in the context of quinoline chemistry, it is frequently employed as a stable protecting group for the hydroxyl functionality. This protection is crucial when performing reactions, such as cross-coupling, that might be incompatible with a free hydroxyl group. For instance, the protection of an analogous 8-hydroxyquinoline (B1678124) with a tosyl group was a key step to enable subsequent Suzuki-Miyaura cross-coupling reactions at the 4-position. researchgate.net

Reductions of the Quinoline Core

The aromatic quinoline core can undergo reduction to yield the corresponding 1,2,3,4-tetrahydroquinoline. This transformation saturates the pyridine (B92270) ring of the bicyclic system, significantly altering the molecule's geometry and electronic properties. A notable method for this reduction involves the use of hydrosilanes, such as phenyldimethylsilane, in the presence of ethanol (B145695), catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO2).

This catalytic system is effective for a range of functionalized quinolines. researchgate.net An important finding for halogenated quinolines is that this reduction method can be selective, leaving the carbon-halogen bond intact. For example, the reduction of 6-chloro-4-methylquinoline (B1367173) under these conditions proceeds without causing protodehalogenation, indicating that the chloro-substituent on 4-Chloro-6-hydroxyquinoline would likely remain stable during the reduction of the quinoline core. researchgate.net

Nucleophilic Substitution Reactions at the Chlorine Position

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. Consequently, the 4-chloro group can be readily displaced by a wide variety of nucleophiles under relatively mild conditions.

This reactivity has been extensively demonstrated in analogous systems. For example, 4-chloro-8-tosyloxyquinoline readily reacts with various nitrogen and sulfur nucleophiles. researchgate.net Treatment with amines, such as pyrazole, 3-methylpyrazole, and pyrrolidine, leads to the corresponding 4-amino-substituted quinolines. Similarly, sulfur nucleophiles like propylthiol and butylthiol displace the chlorine to form 4-thioalkyl derivatives. researchgate.net In many cases, these reactions can be performed efficiently, producing the target compounds in high yields. researchgate.netnih.gov

| Chloroquinoline Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | Pyrazole | 4-Pyrazolyl-8-tosyloxyquinoline | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Pyrrolidine | 4-Pyrrolidinyl-8-hydroxyquinoline | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | n-Propylthiol | 4-n-Propylthio-8-hydroxyquinoline | researchgate.net |

| 7-Substituted-4-chloroquinoline | Butyl amine | Butyl-(7-substituted-quinolin-4-yl)-amine | nih.gov |

| 7-Chloro-4-chloroquinoline | N,N-dimethylethane-1,2-diamine | N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

Advanced Derivatization Strategies

Beyond fundamental transformations, this compound is a substrate for advanced derivatization through modern cross-coupling reactions. These methods enable the formation of carbon-carbon bonds, allowing for the introduction of complex aryl and alkynyl moieties.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira-Hagihara)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds between organohalides and boronic acids. researchgate.netwikipedia.org The 4-chloro position of the quinoline scaffold is a suitable electrophilic partner for this reaction, though chloroarenes are generally less reactive than the corresponding bromides or iodides. libretexts.org However, with appropriate catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, the coupling can proceed efficiently. organic-chemistry.org

The feasibility of this reaction on a closely related substrate, 4-chloro-8-tosyloxyquinoline, has been demonstrated. researchgate.net It was successfully cross-coupled with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and a base such as potassium carbonate in an anhydrous solvent. This work highlights that the 4-chloro position can be functionalized with diverse aryl groups, a strategy applicable to this compound, likely after protection of the 6-hydroxy group. researchgate.net

Sonogashira-Hagihara Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. beilstein-journals.org This reaction introduces an alkynyl moiety, a versatile functional group that can participate in further synthetic transformations. The reaction has been successfully applied to various chloroquinolines. For example, 2,4-dichloroquinoline (B42001) undergoes regioselective Sonogashira coupling at the C-2 position, indicating the higher reactivity of that site. beilstein-journals.org However, other studies have shown that Sonogashira reactions can be performed at the 4-position of other heterocyclic systems like 4-chloroquinazolines. researchgate.net Successful coupling of 2-chloroquinoline (B121035) derivatives has also been reported, suggesting that with the right conditions, the 4-chloro position of this compound could be functionalized with terminal alkynes to produce 4-alkynyl-6-hydroxyquinolines. researchgate.netirantypist.com

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(PPh3)4 / K2CO3 | 4-Aryl-8-tosyloxyquinoline | researchgate.net |

| Suzuki-Miyaura | 4-Chloro quinoline derivatives | Arylboronic acid | Pd(PPh3)4 / Base | 4-Aryl quinoline derivatives | researchgate.net |

| Sonogashira | 2,4-Dichloroquinoline | Terminal alkyne | Pd/C / CuI / PPh3 | 2-Alkynyl-4-chloroquinoline | beilstein-journals.org |

| Sonogashira | 2-Chloro-3-(chloromethyl)quinoline | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | 2-Alkynyl-3-(chloromethyl)quinoline | irantypist.com |

Introduction of Diverse Chemical Moieties for Targeted Research Applications

The varied reactivity of this compound allows for the strategic introduction of a wide range of chemical groups, each imparting unique properties to the resulting molecule. These derivatization strategies are crucial for developing new compounds for targeted research, particularly in medicinal chemistry and materials science.

By leveraging nucleophilic substitution at the 4-position, functionalities containing nitrogen, sulfur, and oxygen can be installed. This leads to the synthesis of libraries of 4-aminoquinolines, 4-thioquinolines, and 4-alkoxyquinolines. researchgate.netnih.gov Such derivatives are of significant interest as 4-aminoquinoline (B48711) is a core structure in several antimalarial drugs. chemimpex.com

Cross-coupling reactions further expand the accessible chemical space. The Suzuki-Miyaura reaction enables the attachment of (hetero)aryl rings, creating biaryl structures that are prevalent in pharmaceuticals and organic electronic materials. researchgate.netresearchgate.net The Sonogashira coupling provides access to rigid, linear alkynyl-substituted quinolines, which can be used as building blocks for polymers, molecular wires, or can be precursors for more complex heterocyclic systems through subsequent cyclization reactions. irantypist.com The ability to combine these reactions—for instance, protecting the hydroxyl group, performing a cross-coupling at the 4-position, and then deprotecting or modifying the hydroxyl group—provides a powerful toolkit for creating complex and functionally diverse molecules based on the this compound scaffold.

Chelation Chemistry with Metal Ions

The 8-hydroxyquinoline scaffold is a well-known and potent chelating agent for a wide variety of metal ions. dovepress.comtandfonline.comnih.gov Although the subject compound is a 6-hydroxyquinoline (B46185), the presence of the hydroxyl group and the quinoline nitrogen can still facilitate metal ion coordination. The nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group can act as a bidentate ligand, forming stable chelate rings with metal ions. tandfonline.comscirp.org The ability of hydroxyquinoline derivatives to form metal complexes is a key aspect of their biological and material science applications. mdpi.comresearchgate.net

The formation of these complexes can significantly alter the properties of both the ligand and the metal ion. For instance, complexation can enhance the biological activity of the quinoline derivative or stabilize a particular oxidation state of the metal. mdpi.com The stoichiometry of the resulting complexes, such as [M(L)₂] or [M(L)₃], depends on the metal ion, its coordination preferences, and the reaction conditions. semanticscholar.orgscirp.org The chelation properties are also influenced by substituents on the quinoline ring, which can affect the electron density of the donor atoms and the steric accessibility of the coordination site.

Table 4: Metal Chelation with Hydroxyquinoline Derivatives

| Ligand | Metal Ion | Complex Geometry | Application/Property | Ref. |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Cu(II), Ni(II), Co(II) | Square planar/Octahedral | Antimicrobial activity | scirp.org |

| 5-Nitro-8-hydroxyquinoline-Proline Hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | Mono and bis complexes | Anticancer activity | mdpi.com |

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure and properties of this compound and its derivatives are governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding, halogen bonding, and π–π stacking, dictate the molecular packing in the crystal lattice. mdpi.com

The hydroxyl group is a potent hydrogen bond donor, and the quinoline nitrogen and the chloro substituent can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonding networks, influencing properties such as melting point and solubility. mdpi.com In the crystal structure of related quinoline derivatives, intermolecular C–H···O and C–H···Cl hydrogen bonds have been observed. mdpi.com

Table 5: Common Intermolecular Interactions in Quinolone Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Ref. |

|---|---|---|---|---|

| Hydrogen Bond | O-H, C-H | N, O, Cl | D-H···A angle close to 180° | mdpi.com |

| π–π Stacking | Quinoline Ring | Quinoline Ring | Centroid-centroid distance ~3.5-3.8 Å | nih.gov |

In Vitro and in Vivo Biological Activity Investigations of 4 Chloro 6 Hydroxyquinoline and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of quinoline (B57606) derivatives has been extensively documented, with various substituted compounds demonstrating efficacy against a wide range of pathogenic microorganisms. The presence of both a chloro and a hydroxyl group on the quinoline ring is thought to contribute to their mechanism of action, which can involve the disruption of bacterial DNA synthesis, inhibition of essential enzymes, or interference with cell wall integrity.

Antibacterial Efficacy against Various Strains

Derivatives of 4-chloro-6-hydroxyquinoline have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-aryl-6-chloro-quinoline derivatives have demonstrated notable activity. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, certain 2-chloroquinoline (B121035) derivatives have shown potent antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against various bacterial strains annexpublishers.com.

In studies of related 8-hydroxyquinoline (B1678124) derivatives, the introduction of a chlorine atom has been shown to enhance antibacterial effects. For example, (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate demonstrated significant activity against both Gram-positive and Gram-negative bacteria nih.gov. Another related compound, 5-chloroquinolin-8-ol, also known as cloxyquin, has been noted for its antibacterial properties researchgate.net. The antibacterial activity of these compounds is often attributed to their ability to chelate metal ions that are essential for bacterial enzyme function.

Table 1: Antibacterial Activity of Selected Chloro-Hydroxy-Quinoline Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Chloroquinoline derivative (Compound 21) | Various strains | MIC: 12.5 µg/ml | annexpublishers.com |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate | V. parahaemolyticus, S. aureus | MIC: 10⁻⁶ mg/mL | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Various bacteria | Documented antibacterial activity | researchgate.net |

Antifungal Properties

The antifungal potential of quinoline derivatives has also been a significant area of research. The mechanism of antifungal action is often linked to the disruption of fungal cell membrane integrity or the inhibition of crucial enzymes. Studies on 6-hydroxycinnolines, which share a hydroxylated bicyclic structure, have demonstrated more potent antifungal activity against Candida species compared to other related compounds nih.gov.

Furthermore, derivatives of 7-chloroquinoline (B30040), specifically 7-chloroquinolin-4-yl arylhydrazones, have been evaluated for their in vitro antifungal activity against a range of oral fungi, including various Candida species. Some of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole (B54011) researchgate.netsemanticscholar.org. For instance, one derivative showed an MIC of 25 μg/mL and an MFC of 50 μg/mL against Candida albicans researchgate.net. Research on 8-hydroxyquinoline derivatives has also revealed significant anti-Candida and antidermatophyte activity oup.com.

Table 2: Antifungal Activity of Selected Chloro-Hydroxy-Quinoline Analogs

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-Hydroxycinnolines | Candida species | Potent activity | nih.gov |

| 7-Chloroquinolin-4-yl arylhydrazone (Compound 4a) | Candida albicans | 25 µg/mL | researchgate.net |

| 8-Hydroxyquinoline derivatives (Clioquinol) | Candida spp., Dermatophytes | 0.031–2 µg/mL | oup.com |

Antituberculosis Activity

For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with MICs ranging from 0.062 to 0.25 μg/ml against both standard strains and clinical isolates of M. tuberculosis researchgate.netnih.gov. The MIC50 and MIC90 for cloxyquin were reported to be 0.125 and 0.25 μg/ml, respectively researchgate.netnih.gov. Furthermore, a broader series of quinoline derivatives have been synthesized and evaluated, with some compounds exhibiting significant activity at concentrations as low as 3.12 µg/mL against M. tuberculosis H37Rv nih.gov. Studies on 7-chloroquinoline derivatives have also identified compounds with moderate antimycobacterial activity benthamscience.com.

Table 3: Antituberculosis Activity of Chloro-Hydroxy-Quinoline Derivatives

| Compound | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062 - 0.25 µg/ml | researchgate.netnih.gov |

| Quinoline derivative (Compound 5f) | M. tuberculosis H37Rv | 3.12 µg/mL | nih.gov |

| 7-Chloroquinoline derivatives | Mycobacterium spp. | 16 µg/mL | benthamscience.com |

Antiviral Potency Assessments

The antiviral properties of quinoline derivatives have garnered significant interest, particularly in the context of emerging and resilient viral infections. The planar structure of the quinoline ring allows for intercalation with viral nucleic acids, while various substituents can facilitate interactions with viral enzymes and proteins.

Activity against Influenza Virus

Influenza viruses are a persistent global health threat, and the development of new antiviral agents is a critical priority. Research into quinoline-based compounds has revealed potential candidates for anti-influenza drug development. Although direct evidence for this compound is lacking, related structures have been investigated. For instance, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives, synthesized using 4-chloroquinoline (B167314) intermediates, have been identified as novel anti-influenza agents. One such derivative, G07, demonstrated significant activity against the influenza A/WSN/33 (H1N1) virus with an EC50 of 11.38 µM in a cytopathic effect assay and an IC50 of 0.23 µM in a plaque inhibition assay nih.gov.

Other studies have explored different quinoline-related scaffolds. Isoquinolone derivatives have been identified as inhibitors of the influenza virus, and a 2-Methylquinazolin-4(3H)-one derivative showed significant in vitro antiviral activity with an IC50 of 23.8 μg/mL mdpi.commdpi.com.

Table 4: Anti-Influenza Virus Activity of Quinoline-Related Derivatives

| Compound/Derivative | Virus Strain | Assay | Activity | Reference |

|---|---|---|---|---|

| 4-[(Quinolin-4-yl)amino]benzamide (G07) | A/WSN/33 (H1N1) | Cytopathic Effect | EC50: 11.38 µM | nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide (G07) | A/WSN/33 (H1N1) | Plaque Inhibition | IC50: 0.23 µM | nih.gov |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A | In vitro antiviral | IC50: 23.8 µg/mL | mdpi.com |

Anti-Hepatitis B Virus (HBV) Activity

Chronic Hepatitis B virus (HBV) infection is a significant cause of liver disease worldwide. The search for effective anti-HBV agents has led to the investigation of various chemical scaffolds, including quinoline derivatives. A series of 4-aryl-6-chloro-quinolin-2-one derivatives have been synthesized and evaluated for their in vitro anti-HBV activities. Several of these compounds were found to be active against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in Hep G2.2.15 cells nih.gov.

One particular derivative, compound 5c, exhibited an IC50 of 0.074 mM for HBsAg secretion and 0.449 mM for HBeAg secretion, demonstrating a notable selective index nih.gov. These findings suggest that the 6-chloro-quinolinone scaffold is a promising starting point for the development of novel anti-HBV agents.

Table 5: Anti-Hepatitis B Virus (HBV) Activity of 4-Aryl-6-chloro-quinolin-2-one Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5c | HBsAg secretion | 0.074 mM | nih.gov |

| Compound 5c | HBeAg secretion | 0.449 mM | nih.gov |

Molecular Mechanisms of Biological Action

Molecular Target Identification and Validation

The quinoline (B57606) scaffold is a foundational structure for a variety of bioactive compounds that exert their effects by engaging with specific molecular targets.

Enzyme and Protein Inhibition Mechanisms

Quinoline derivatives are recognized for their capacity to inhibit a variety of enzymes crucial for cellular function and pathogen survival. A primary mechanism involves targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. wikipedia.orgacs.org These enzymes are vital for managing DNA topology during replication. Quinolones interfere with the DNA breakage-reunion cycle catalyzed by these enzymes by inhibiting the ligase activity while leaving the nuclease function intact. wikipedia.org This disruption leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering cell death. wikipedia.org While this mechanism is well-established for fluoroquinolones, the core quinoline structure is fundamental to this activity. wikipedia.org

Furthermore, various quinoline derivatives have been designed and synthesized to act as potent inhibitors of other key enzymes. For instance, pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of human topoisomerase I and IIα, which are significant targets in cancer chemotherapy. nih.govmdpi.comewha.ac.kr

Interference with DNA Replication, Transcription, and Protein Synthesis

The enzymatic inhibition of topoisomerases directly results in the disruption of DNA replication. wikipedia.org By stabilizing the enzyme-DNA complex after strand cleavage, quinolones prevent the necessary unwinding and resealing of the DNA, which halts the progression of the replication fork. wikipedia.org This action is a cornerstone of their antibacterial and potential anticancer effects.

Studies on specific derivatives, such as 4-aryl-6-chloro-quinoline compounds, have demonstrated significant inhibitory activity against the replication of Hepatitis B virus (HBV) DNA. nih.govfao.org This suggests a direct interference with the viral replication machinery. Similarly, research on 8-hydroxyquinoline (B1678124), an isomer of 6-hydroxyquinoline (B46185), has shown it severely inhibits premeiotic DNA replication in yeast. nih.gov While the specific mechanisms of 4-Chloro-6-hydroxyquinoline in protein and RNA synthesis are less defined, high concentrations of the related 8-hydroxyquinoline have been shown to inhibit the incorporation of precursors into RNA and protein, suggesting a potential for broader effects on macromolecular synthesis. nih.gov

Cellular Pathway Modulation

Beyond direct interaction with enzymes and DNA, quinoline compounds can modulate intricate cellular signaling pathways, influencing cell fate decisions such as proliferation, survival, and apoptosis.

Inhibition of Signaling Pathways (e.g., PI3K/AKT Pathway in Cancer)

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth and survival and is frequently hyperactivated in various cancers. researchgate.netnih.govmdpi.com Several quinoline and quinazoline-based compounds have been reported as promising inhibitors of this pathway. nih.govnih.govcup.edu.in The PI3K/AKT/mTOR cascade is a critical intracellular pathway that, when dysregulated, contributes to carcinogenesis, tumor cell proliferation, and drug resistance. nih.govyoutube.com

Inhibition of this pathway by quinoline derivatives can suppress tumor growth and promote apoptosis (programmed cell death). nih.gov While much of the direct research has focused on related compounds like Chloroquine or specific quinazoline (B50416) derivatives, the shared chemical scaffold points to a plausible mechanism for this compound. nih.govnih.gov The inhibition of PI3K/AKT signaling represents a key strategy in the development of targeted cancer therapies. youtube.com

The table below summarizes findings on the inhibition of the PI3K/AKT pathway by related quinoline and quinazoline compounds.

| Compound Class | Key Findings | Associated Disease | Reference |

|---|---|---|---|

| Quinazoline Derivatives | Reported as promising PI3K inhibitors; several FDA-approved drugs are quinazoline-based. | Cancer (general), Multiple Myeloma | nih.gov |

| Dimorpholinoquinazolines | Inhibited phosphorylation of Akt, mTOR, and S6K; triggered apoptosis in cancer cell lines. | Breast Cancer (MCF7) | nih.gov |

| Chloroquine (related 4-aminoquinoline) | In combination with PI3K/Akt pathway inhibitors, strongly promotes radiation-induced cell death. | Glioblastoma | nih.gov |

| Cinnoline Derivatives | Identified as potent PI3K inhibitors with antiproliferative activity. | Cancer (general) | researchgate.net |

Modulation of Viral Transcript Activity (e.g., HBV Enhancers ENI, EN-II)

The anti-HBV activity of 4-aryl-6-chloro-quinoline derivatives extends beyond the inhibition of DNA replication to include the modulation of viral gene expression. nih.govfao.orgresearchgate.net Studies have shown these compounds inhibit the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg). nih.govizaiwen.cn The production of these viral proteins is dependent on the transcription of HBV RNA from the viral cccDNA template.

This transcription is controlled by two key enhancer elements, ENI and ENII, which regulate the activity of viral promoters. nih.govnih.govmdpi.com These enhancers integrate signals from various host transcription factors to drive viral gene expression. mdpi.comresearchgate.net The observed reduction in HBsAg and HBeAg secretion by 4-aryl-6-chloro-quinoline derivatives strongly implies that these compounds interfere with the transcriptional activity regulated by the ENI and/or ENII enhancers, thereby suppressing the expression of viral genes. nih.govnih.gov

Role of Chelation in Bioactivity

The ability of a molecule to bind metal ions, a process known as chelation, is a significant mechanism contributing to the biological activity of many compounds, including hydroxyquinolines. researchgate.nettandfonline.comnih.gov Metal ions like iron, copper, and zinc are essential cofactors for numerous enzymes, and disrupting their homeostasis can have potent biological effects.

The isomer 8-hydroxyquinoline (8-HQ) is a well-known and potent bidentate chelating agent, capable of forming stable complexes with divalent metal ions. tandfonline.comdovepress.comnih.gov Its biological activities are often attributed to this chelating ability. nih.gov However, for 6-hydroxyquinoline, the structural arrangement of the hydroxyl group and the heterocyclic nitrogen does not favor the formation of a stable five- or six-membered ring upon coordination with a metal ion, which is characteristic of strong bidentate chelators like 8-HQ.

Despite this, a study comparing the antimicrobial effects of various hydroxyquinoline isomers, including 6-hydroxyquinoline, found that only 8-hydroxyquinoline exhibited significant anti-intestinal bacterial activity, which is often linked to chelation. tandfonline.comnih.gov This suggests that while this compound may possess some capacity to interact with metal ions, its biological activities are less likely to be dominated by the potent chelation mechanism characteristic of its 8-hydroxy counterpart. Other mechanisms, such as enzyme inhibition and pathway modulation, are likely more prominent. tandfonline.comnih.gov

Metal Ion Chelation and its Impact on Microbial Growth

The capacity of hydroxyquinoline derivatives to inhibit microbial growth is often attributed to their ability to sequester essential metal ions from the environment, thereby depriving microbes of vital cofactors for enzymatic processes. Metal ions such as iron, zinc, and copper are crucial for the survival and proliferation of a wide range of microorganisms.

However, the specific impact of this compound on microbial growth through metal ion chelation is not well-documented. In contrast, extensive research on 8-hydroxyquinoline has established its potent antimicrobial activity, which is directly linked to its strong metal-chelating capabilities. tandfonline.comnih.gov Interestingly, a study investigating the antimicrobial effects of various hydroxyquinoline isomers reported that 6-hydroxyquinoline, the parent compound of this compound, exhibited no growth inhibition against a panel of human intestinal bacteria, including Escherichia coli. nih.gov This finding suggests that the position of the hydroxyl group at the 6-position may not be optimal for the type of metal chelation required for broad-spectrum antimicrobial activity.

The introduction of a chloro group at the 4-position of 6-hydroxyquinoline could potentially alter its electronic properties and, consequently, its chelating ability and biological activity. However, without specific studies on this compound, its effect on microbial growth via metal ion chelation remains speculative.

Chelation as a Pharmacophore in Drug-Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For many biologically active chelating agents, the arrangement of atoms involved in metal ion binding constitutes a key pharmacophoric feature. This metal-chelating pharmacophore can play a direct role in the interaction with a biological target.

The concept of chelation as a pharmacophore is well-established for various metalloenzyme inhibitors and other therapeutic agents. The chelating moiety can either directly bind to a metal ion within the active site of an enzyme, thereby inhibiting its function, or it can form a metal complex that is the actual bioactive species.

In the context of drug design, the quinoline scaffold has been a subject of interest. nih.gov However, the specific role of this compound as a pharmacophore, particularly through its chelating properties, is not defined in the existing scientific literature. The geometry and electronic nature of the chelation site are critical for effective interaction with a biological target. While the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are the likely coordination sites, the precise spatial arrangement in this compound and its affinity for various metal ions would need to be determined to understand its potential as a pharmacophore in drug-target interactions.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The presence and position of halogen substituents on the quinoline (B57606) ring can dramatically alter the biological activity of 4-chloro-6-hydroxyquinoline analogs. Halogens, being electron-withdrawing and lipophilic, can affect the molecule's ability to penetrate cell membranes and interact with biological targets.

Research on related quinoline scaffolds has demonstrated the importance of the position of the chlorine atom. For instance, in a series of halogenated quinolines, the substitution pattern was found to have a minor impact on cytotoxic activity against certain cancer cell lines, suggesting that other factors might be more critical for this specific activity. However, for antibacterial applications, the location of the halogen is often a key determinant of potency. Studies on 8-hydroxyquinolines have shown that halogenation, in general, enhances antimicrobial activity. For example, the introduction of chlorine or bromine at positions 5 and 7 of 8-hydroxyquinoline (B1678124) has been shown to significantly increase its antifungal activity.

While specific data on a series of this compound analogs with varied halogenation patterns is limited, the following table illustrates the effect of chloro-substitution on the antibacterial activity of a related 8-hydroxyquinoline scaffold against Staphylococcus aureus.

| Compound | Substitution Pattern | MIC (µM) against S. aureus |

| 8-Hydroxyquinoline | - | ≤6.90 - 110.20 |

| 5-Chloro-8-hydroxyquinoline (B194070) | 5-Chloro | ≤5.58 - 44.55 |

| 5,7-Dichloro-8-hydroxyquinoline | 5,7-Dichloro | Data not specified |

This data is for 8-hydroxyquinoline derivatives and is intended to be illustrative of the potential effects of halogenation on the quinoline scaffold. elsevierpure.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It affects absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as the ability of a compound to cross biological membranes and reach its target. researchgate.net

For quinoline derivatives, a clear correlation between lipophilicity and biological potency has often been observed. Increased lipophilicity can enhance the permeability of compounds through cell membranes, which is particularly important for targeting intracellular pathogens or receptors. researchgate.net However, an optimal lipophilicity range is often required, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity.

In the context of 8-hydroxyquinoline derivatives, it has been noted that the introduction of halogen atoms increases lipophilicity, which can contribute to their enhanced biological activities. nih.gov The following table provides an example of how lipophilicity (expressed as ClogP) can correlate with the antibacterial and biofilm eradication activities of halogenated quinolines.

| Compound | ClogP | MIC (µM) against MRSE 35984 | MBEC (µM) against MRSE 35984 Biofilm |

| HQ 2 | 3.44 | 0.59 | 2.35 |

This data is for a specific halogenated quinoline (HQ 2) and is intended to illustrate the relationship between lipophilicity and antibacterial potency.

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating biological activity. Electron-withdrawing groups (EWGs), such as halogens (e.g., chlorine) and nitro groups, can significantly influence the electronic distribution within the quinoline scaffold, thereby affecting its interaction with biological targets.

Studies on various quinoline-based compounds have shown that the presence of EWGs often enhances biological activities such as antiplasmodial and anticancer effects. nih.govnih.gov For instance, in quinoline–triazine hybrids, the presence of electron-withdrawing groups like chlorine or fluorine has been shown to enhance antiplasmodial activity. nih.gov Similarly, for quinoline–thiazolidinone hybrids, electron-withdrawing substituents, particularly at the para-position of an attached aromatic ring, have been found to improve antiplasmodial activity. nih.gov

The chlorine atom at the 4-position and the hydroxyl group at the 6-position of the parent compound already impart specific electronic characteristics. Further modifications with additional EWGs could potentially enhance its activity. The following table illustrates the impact of electron-withdrawing and electron-donating groups on the antimalarial activity of a quinoline-imidazole hybrid.

| Compound | Substituent at C-2 | IC50 (µM) against P. falciparum (3D7) |

| Hybrid A | -OCH3 (Electron-donating) | 0.10 |

| Hybrid B | -Cl (Electron-withdrawing) | Loss of activity |

This data is for a quinoline-imidazole hybrid and demonstrates how the electronic nature of a substituent at a specific position can drastically alter biological activity. nih.gov

Scaffold Modifications and Pharmacophore Development

Modification of the this compound scaffold and the development of pharmacophore models are essential strategies in medicinal chemistry to design more potent and selective drug candidates. These approaches involve derivatization at various positions of the quinoline ring and the creation of hybrid molecules.

The functionalization of the quinoline ring at different positions allows for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. The hydroxyl group at the 6-position and the chloro group at the 4-position of the parent scaffold are key handles for derivatization.

For instance, the hydroxyl group can be converted to an ether or an ester to modulate lipophilicity and pharmacokinetic properties. The chlorine atom at the 4-position is a reactive site for nucleophilic substitution, allowing for the introduction of various amine, thiol, or other nucleophilic side chains. These modifications can lead to compounds with altered target-binding affinities and biological activities.

A study on 4-aryl-6-chloro-quinoline derivatives demonstrated that modifications at the 4-position could lead to compounds with significant anti-HBV activity. The following table presents a selection of these derivatives and their inhibitory activity against HBV DNA replication.

| Compound | R Group (at 4-position aryl ring) | IC50 (µM) against HBV DNA replication |

| 3 | 2-F | 9.8 |

| 5 | 4-F | 7.5 |

| 6 | 2-Cl | 4.4 |

| 7 | 3-Cl | 9.0 |

| 10 | 2-Br | 6.5 |

| 14 | 4-Br | 7.9 |

| 17 | 2-CH3 | 8.8 |

| 20 | 2-OCH3 | 7.9 |

| 24 | 4-CF3 | 9.2 |

This data showcases the impact of substituting the aryl ring at the 4-position of a 6-chloro-quinoline scaffold on anti-HBV activity. nih.gov

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with dual modes of action, improved potency, and the potential to overcome drug resistance. The this compound scaffold can be hybridized with other biologically active moieties to create novel therapeutic agents.

For example, quinoline hybrids with moieties such as coumarins, pyrazoles, and triazoles have been synthesized and shown to possess enhanced anticancer and antimicrobial activities. The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit synergistic effects.

While specific examples of hybrid molecules derived directly from this compound are not extensively documented, the general principle is well-established. For instance, the hybridization of 8-hydroxyquinoline with ciprofloxacin (B1669076) has resulted in a compound with promising activity against both Gram-positive and Gram-negative bacteria. This demonstrates the potential of creating hybrid structures to broaden the spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. e-bookshelf.de These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts towards compounds with higher potential efficacy. For derivatives of this compound, QSAR studies can elucidate the physicochemical and structural requirements for a particular biological effect.

Application of Hansch and Free-Wilson Methods

The Hansch and Free-Wilson methods are classical approaches in QSAR that provide quantitative insights into the structure-activity relationships of congeneric series of compounds. silae.it

The Hansch analysis posits that the biological activity of a compound is a function of its physicochemical parameters, typically relating to hydrophobicity, electronics, and sterics. researchgate.net This relationship is often expressed through a linear or parabolic equation. For a hypothetical series of this compound derivatives, where substituents are varied at different positions on the quinoline ring, a Hansch equation might be developed. The common parameters used include the logarithm of the octanol-water partition coefficient (log P) as a measure of hydrophobicity, Hammett's electronic parameter (σ) to quantify the electron-donating or withdrawing nature of a substituent, and Taft's steric parameter (Es) to describe the bulkiness of the substituent. silae.itnih.gov

A general form of a Hansch equation is: log(1/C) = k₁logP - k₂(logP)² + k₃σ + k₄Es + k₅ Where C is the molar concentration required to produce a specific biological response, and k₁, k₂, k₃, k₄, and k₅ are regression coefficients determined from the experimental data. jpbs-online.com

To illustrate, consider a hypothetical dataset for a series of this compound derivatives with varying substituents (R) at a specific position:

| Compound ID | Substituent (R) | logP | σ | Es | Observed Biological Activity (log(1/C)) |

| 1 | -H | 2.50 | 0.00 | 1.24 | 4.30 |

| 2 | -CH₃ | 3.01 | -0.17 | 0.00 | 4.75 |

| 3 | -Cl | 3.21 | 0.23 | 0.27 | 4.90 |

| 4 | -OCH₃ | 2.43 | -0.27 | 0.69 | 4.65 |

| 5 | -NO₂ | 2.47 | 0.78 | -0.51 | 5.20 |

Based on such data, multiple linear regression analysis could yield a hypothetical Hansch equation, for instance: log(1/C) = 0.45logP + 1.20σ - 0.15Es + 3.80

This hypothetical equation would suggest that increased hydrophobicity and electron-withdrawing character of the substituent, along with smaller steric bulk, are favorable for the biological activity of this series of compounds.

The general form of a Free-Wilson equation is: log(1/C) = Σaᵢxᵢ + µ Where aᵢ is the activity contribution of substituent i, xᵢ is the indicator variable, and µ is the biological activity of the parent scaffold. researchgate.net

For a series of this compound derivatives with substitutions at two positions (R₁ and R₂), the data could be structured as follows:

| Compound ID | R₁ | R₂ | xᵢ(-H at R₁) | xᵢ(-CH₃ at R₁) | xᵢ(-H at R₂) | xᵢ(-Br at R₂) | Observed Biological Activity (log(1/C)) |

| 6 | -H | -H | 1 | 0 | 1 | 0 | 4.10 |

| 7 | -CH₃ | -H | 0 | 1 | 1 | 0 | 4.55 |

| 8 | -H | -Br | 1 | 0 | 0 | 1 | 4.80 |

| 9 | -CH₃ | -Br | 0 | 1 | 0 | 1 | 5.25 |

From this data, a hypothetical Free-Wilson equation could be derived, such as: log(1/C) = 0.45[CH₃ at R₁] + 0.70[Br at R₂] + 4.10

This model would quantify the positive contribution of a methyl group at position R₁ and a bromine atom at position R₂ to the biological activity relative to the unsubstituted parent compound. A mixed approach, combining both Hansch and Free-Wilson parameters, can also be employed to enhance the predictive power of the QSAR model. slideshare.net

Correlation with Quantum Chemical Descriptors (e.g., LUMO Energy)

With advancements in computational chemistry, QSAR studies frequently incorporate quantum chemical descriptors to better model the electronic properties of molecules. researchgate.net These descriptors, derived from the electronic structure of the molecule, can provide deeper insights into their reactivity and interaction with biological targets. dergipark.org.tr For quinoline derivatives, quantum chemical descriptors have been successfully used to develop robust QSAR models.

One of the most significant quantum chemical descriptors is the energy of the Lowest Unoccupied Molecular Orbital (LUMO) . The LUMO energy is an indicator of the electron-accepting ability of a molecule. researchgate.net A lower LUMO energy suggests that the molecule is a better electron acceptor. researchgate.net In the context of drug-receptor interactions, if the interaction involves the drug acting as an electrophile or accepting an electron pair, a lower LUMO energy could correlate with higher biological activity.

Other relevant quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Represents the electron-donating ability of a molecule.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO, which relates to the chemical reactivity and stability of the molecule. frontiersin.org

Dipole Moment: Measures the polarity of the molecule, which can be crucial for binding to a polar receptor site.

Atomic Charges: The distribution of electron density across the molecule, which can identify sites for electrostatic interactions.

For a series of this compound derivatives, these descriptors can be calculated using computational methods like Density Functional Theory (DFT). The calculated values can then be used to build a QSAR model.

Consider a hypothetical dataset for this compound derivatives:

| Compound ID | Substituent (R) | LUMO Energy (eV) | HOMO Energy (eV) | Dipole Moment (Debye) | Observed Biological Activity (log(1/C)) |

| 10 | -H | -1.25 | -8.50 | 2.10 | 4.60 |

| 11 | -F | -1.45 | -8.70 | 3.50 | 5.10 |

| 12 | -CN | -1.80 | -9.10 | 4.80 | 5.85 |

| 13 | -NH₂ | -1.10 | -7.90 | 1.50 | 4.20 |

| 14 | -OH | -1.15 | -8.15 | 1.90 | 4.45 |

A QSAR equation derived from this hypothetical data might take the form: log(1/C) = -1.50(LUMO Energy) + 0.25(Dipole Moment) + 2.15

This hypothetical model would indicate that a lower LUMO energy (stronger electron-accepting character) and a higher dipole moment (greater polarity) are beneficial for the biological activity of these this compound derivatives. Such a model can guide the design of new analogs with potentially enhanced activity by selecting substituents that modulate these electronic properties in a favorable direction.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical and physical properties of 4-Chloro-6-hydroxyquinoline.

Density Functional Theory (DFT) has been extensively used to study the molecular structure, electronic features, and reactivity of quinoline (B57606) and its derivatives. dergipark.org.trresearchgate.net For molecules like this compound, DFT calculations, often employing methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic properties. dergipark.org.trbohrium.com

The electronic structure is fundamentally characterized by the distribution of electrons within the molecule. The presence of the electronegative chlorine atom at the C4 position and the hydroxyl group at the C6 position significantly influences the electron density across the quinoline ring system. Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and hyperconjugative interactions, revealing the stability of the molecule. researchgate.net The molecular electrostatic potential (MEP) surface is another crucial output of DFT studies, which visually maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential intermolecular interactions. acs.org The reactivity of the compound is explored through the analysis of frontier molecular orbitals and atomic charges, with findings indicating that substitutions, such as chlorine, can significantly alter the reactive nature of the quinoline core. dergipark.org.trbohrium.com

The chlorine atom at the C4 position of the quinoline ring acts as an electron-withdrawing group due to its high electronegativity. This inductive effect pulls electron density away from the aromatic system. Consequently, the electron density on the nitrogen atom (N1) in the pyridine (B92270) ring is reduced.

A decrease in electron density on the nitrogen atom enhances its ability to accept an electron pair, thereby increasing its Lewis acidity. The nitrogen atom in the parent quinoline molecule possesses a lone pair of electrons, making it a Lewis base. However, the electron-withdrawing nature of the chlorine substituent diminishes this basicity and augments the Lewis acidic character of the quinoline ring's nitrogen. This modification in electronic properties is critical as it can influence the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding or coordination with metal ions, which are often crucial for biological activity. Computational studies on related chloroquinoline derivatives confirm that halogen substitution significantly alters the reactive characteristics of the quinoline moiety. dergipark.org.trbohrium.com

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods like B3LYP with basis sets such as 6-31G or 6-311++G(d,p) are employed to calculate the equilibrium geometry. nih.govresearchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

The computed geometric parameters for the quinoline core are generally in good agreement with experimental data where available. scirp.org The introduction of the chloro and hydroxyl substituents is expected to cause localized changes in the geometry. For instance, the C4-Cl bond length will be a characteristic value, and the C6-O bond length will also be defined. The presence of these substituents may induce slight distortions in the planarity of the bicyclic system and alter the bond angles within the rings compared to the unsubstituted quinoline.

Below is an interactive table presenting typical calculated bond lengths and angles for a quinoline core, which serves as a reference for understanding the structure of this compound.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Typical Calculated Value |

| Bond Length | C2 | C3 | ~1.36 Å | |

| Bond Length | C4 | C4a | ~1.42 Å | |

| Bond Length | C6 | C7 | ~1.37 Å | |

| Bond Length | C8a | N1 | ~1.37 Å | |

| Angle | C2 | N1 | C8a | ~117.5° |

| Angle | C3 | C4 | C4a | ~120.0° |

| Angle | C5 | C6 | C7 | ~121.0° |

| Angle | C4a | C8a | N1 | ~122.5° |

Note: These values are illustrative and based on calculations for the parent quinoline or similar derivatives. Actual values for this compound would require specific calculations.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. ijcce.ac.irschrodinger.com For the parent quinoline molecule, representative calculated energies are HOMO = -6.646 eV and LUMO = -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org The presence of chloro and hydroxyl substituents on the this compound structure will modify these energy levels, typically leading to a smaller energy gap and thus higher reactivity compared to the unsubstituted quinoline. ijcce.ac.ir

The table below shows representative calculated energy values for quinoline derivatives.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline | DFT (B3LYP)/6–31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| 3-chloro-4-hydroxyquinolin-2(1H)-one | DFT (B3LYP)/6-311++G(d,p) | - | - | 4.4197 | ijcce.ac.ir |

| 4-chlorophenylazoquinoline derivative | DFT (6-31G(d,p)/LANL2DZ) | - | - | 2.86 | utripoli.edu.ly |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme.

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it interacts with the binding site of a biological target. nih.gov This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. acs.orgmdpi.com

For this compound, docking studies would involve placing the molecule into the active site of a selected protein target. The process uses scoring functions to estimate the binding affinity (e.g., in kcal/mol) and identify the most stable binding poses. nih.gov Studies on structurally similar quinoline derivatives have shown their potential to bind to a variety of important biological targets. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been docked against phosphatidylinositol 3-kinase (PI3Kα), an attractive target for anticancer drug design. mdpi.com Other quinoline derivatives have been studied as inhibitors of HIV reverse transcriptase and targets related to Alzheimer's disease. utripoli.edu.lynih.gov Docking studies of 5-chloro-8-hydroxyquinoline (B194070) with bovine serum albumin have also been performed to understand its transport and distribution in the body. nih.gov

A predicted binding mode for this compound within a hypothetical enzyme active site would likely involve a combination of interactions:

Hydrogen Bonding: The hydroxyl group (-OH) and the quinoline nitrogen are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate).

Hydrophobic Interactions: The bicyclic aromatic quinoline ring can engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.